Beclin1-Bcl-2 interaction inhibitor 1

Catalog No.
S15743840
CAS No.
M.F
C27H26BrN3O3
M. Wt
520.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beclin1-Bcl-2 interaction inhibitor 1

Product Name

Beclin1-Bcl-2 interaction inhibitor 1

IUPAC Name

propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate

Molecular Formula

C27H26BrN3O3

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1

InChI Key

CFSCBGUTIWEQBY-MHZLTWQESA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Isomeric SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Beclin1-Bcl-2 interaction inhibitor 1 (also known as Compound 35 in primary literature) is a highly potent, small-molecule protein-protein interaction (PPI) inhibitor specifically designed to disrupt the binding between the Bcl-2 and Beclin 1 BH3 domains [1]. With a molecular formula of C26H24BrN3O3, this isopropylcarbamate derivative functions as a selective autophagy inducer. Unlike traditional broad-spectrum BH3 mimetics, it releases Bcl-2-mediated inhibition of Beclin 1 at nanomolar concentrations without interfering with the Bcl-2/Bax interaction [1]. This unique target selectivity profile makes it a critical procurement choice for researchers aiming to isolate autophagy pathways from apoptotic cell death in neurodegenerative, metabolic, and oncology models.

Research Fit

Autophagy induction studies via Beclin1-Bcl-2 disruption
Structure-defined binding mode from NMR data supports SAR interpretation Binding site distinct from classical BH3 mimetics
Benchmark compound for patent series with reported lower potency vs lead analogs Useful for concentration-response calibration in autophagy assays

Generic substitution with standard pan-Bcl-2 inhibitors or broad-spectrum BH3 mimetics (such as ABT-737 or Obatoclax) fundamentally fails in autophagy-specific research because these compounds lack domain selectivity [1]. While generic mimetics successfully disrupt the Bcl-2/Beclin 1 complex to induce autophagy, they simultaneously disrupt the Bcl-2/Bax interaction, which inevitably triggers Bax-dependent apoptosis [1]. For procurement, selecting a non-selective Bcl-2 modulator means cellular assays will be confounded by high rates of apoptotic cell death, rendering long-term autophagy monitoring impossible. Furthermore, substituting with structurally simpler synthetic analogs, such as urea derivatives or smaller carbamates, results in a dramatic loss of binding affinity, failing to achieve the nanomolar potency required for high-fidelity cellular screening [1].

Substitution Risk

Broad-spectrum BH3 mimetics (e.g., ABT-737, gossypol)

May simultaneously disrupt Bcl-2 binding to pro-apoptotic Bax/Bak, introducing uncontrolled apoptosis variables in autophagy-focused experiments.

Other Beclin1-Bcl-2 disruptors (SW063058, BRD1991)

Differ in chemical scaffold and binding mode; target engagement and cellular response profiles may not transfer without head-to-head validation.

Structural analog substitution

Distinct binding sub-pocket interactions reported for this compound imply that even close analogs may exhibit shifted selectivity patterns; experimental confirmation is required.

Biochemical Selectivity: Beclin 1 vs. Bax Disruption

A primary procurement differentiator for Beclin1-Bcl-2 interaction inhibitor 1 is its ability to selectively target the autophagy-regulating complex without triggering apoptosis. In structure-activity relationship (SAR) studies, this compound demonstrated an IC50 of 4.4 nM for the disruption of the Bcl-2/Beclin 1 interaction [1]. Crucially, NMR analysis and biochemical assays confirmed that it specifically inhibits this interaction without disrupting the apoptosis-related Bcl-2/Bax BH3 interaction at comparable concentrations [1]. In contrast, pan-Bcl-2 inhibitors like ABT-737 disrupt both complexes, leading to undesired apoptotic induction. This selectivity ensures that cellular models remain viable during prolonged autophagy induction.

Evidence DimensionBcl-2 Complex Disruption Selectivity
Target Compound DataIC50 = 4.4 nM (Bcl-2/Beclin 1); No disruption of Bcl-2/Bax
Comparator Or BaselinePan-BH3 Mimetics (e.g., ABT-737): Disrupts both Bcl-2/Beclin 1 and Bcl-2/Bax
Quantified DifferenceNanomolar selective disruption of Beclin 1 over Bax
ConditionsCell-free biochemical interaction assay and NMR validation

Ensures mainstream laboratory workflow fit by allowing researchers to cleanly uncouple autophagy induction from apoptosis, preventing cell death artifacts in neurodegenerative and metabolic assays.

Binding Affinity
Reported
IC₅₀ 9.1–9.22 µM
Supports autophagy induction assay context
~26- to 145-fold lower potency than lead patent analogs (63–349 nM); use for SAR series benchmarking

Binding Affinity: Steric Optimization of the Carbamate Moiety

The specific structural formulation of Beclin1-Bcl-2 interaction inhibitor 1 as an isopropylcarbamate is critical for its high potency. During its development, it was compared against the baseline reference Compound 24. The sterically optimized isopropylcarbamate achieved an IC50 of 4.4 nM, representing a 60-fold improvement in activity over the reference compound (IC50 = 262 nM) [1]. Furthermore, reducing the steric bulk to a smaller methyl carbamate (Compound 33) resulted in an 8-fold loss of activity compared to the baseline [1]. This quantitative SAR data proves that this exact compound is the optimal procurement choice within its chemical class for maximizing target engagement.

Evidence DimensionInhibition Potency (IC50)
Target Compound Data4.4 nM (Isopropylcarbamate derivative)
Comparator Or Baseline262 nM (Reference Compound 24)
Quantified Difference60-fold improvement in binding affinity
ConditionsIn vitro Bcl-2/Beclin 1 interaction assay

Ensures maximum target engagement at lower dosing concentrations, reducing the risk of off-target toxicity and improving reproducibility in sensitive cell lines.

Binding Mode
Class-level inference
NMR-characterized distinct sub-pocket on Bcl-2 BH3 groove
Supports unique binding mode interpretation
Binding site not overlapping with Bax recognition; quantitative occupancy not reported

Functional Group Essentiality: Carbamate vs. Urea Derivatives

When selecting a Bcl-2/Beclin 1 disruptor, the core functional group dictates the viability of the compound. Beclin1-Bcl-2 interaction inhibitor 1 utilizes a specific carbamate functionality that is essential for its nanomolar potency. Attempts to substitute this carbamate functionality with urea derivatives resulted in a significant, near-total loss of inhibitory activity [1]. For procurement teams and medicinal chemists, this indicates that generic structural analogs or urea-based substitutions cannot be used as cost-effective alternatives, as the carbamate moiety is strictly required to maintain the 4.4 nM IC50 threshold [1].

Evidence DimensionFunctional Group Activity Retention
Target Compound DataMaintains 4.4 nM potency (Carbamate functionality)
Comparator Or BaselineUrea-based structural analogs: Near-total loss of activity
Quantified DifferenceCritical activity dependence on the carbamate group
ConditionsStructure-Activity Relationship (SAR) profiling

Demonstrates strict precursor suitability; it prevents the procurement of inactive structural analogs by confirming that only the validated carbamate-based inhibitor maintains the required potency.

Potency Context
Cross-study comparable
Target 9.1–9.22 µM vs SW063058/BRD1991 (µM range) and patent leads (63 nM)
Supports potency ranking within Beclin1-Bcl-2 disruptor series
Head-to-head data not available; use for initial concentration selection in cell-based assays

Selective Autophagy Induction in Live-Cell Disease Models

Directly leveraging its ability to disrupt Bcl-2/Beclin 1 without affecting Bcl-2/Bax, this compound is the ideal choice for inducing autophagy in neurodegenerative or metabolic disease models where maintaining cell viability (avoiding apoptosis) is strictly required [1].

Benchmarking in Protein-Protein Interaction (PPI) Assays

Due to its highly characterized NMR binding profile and 4.4 nM potency, it serves as a precise positive control and reference standard in biochemical screening assays designed to identify next-generation autophagy modulators [1].

Medicinal Chemistry Precursor for Autophagy Therapeutics

The validated structure-activity relationship (SAR)—specifically the 60-fold potency gain from the isopropylcarbamate moiety—makes this exact compound a superior structural template for drug discovery programs targeting the intrinsic autophagy regulatory network [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Autophagy Initiation & SAR Studies
NMR-characterized Beclin1-Bcl-2 disruptor with defined binding mode
Correlate structural binding interface with autophagy induction in cell models
Comparative Inhibitor Profiling
Benchmark compound in patent series with reported lower potency
Assess how structural modifications translate to enhanced target engagement
Autophagy vs. Apoptosis Dissection
Bcl-2 binder with footprint distinct from Bax recognition site
Differentiate autophagic from pro-apoptotic signaling in Bcl-2 family expression models

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

519.11575 Da

Monoisotopic Mass

519.11575 Da

Heavy Atom Count

34

Explore Compound Types